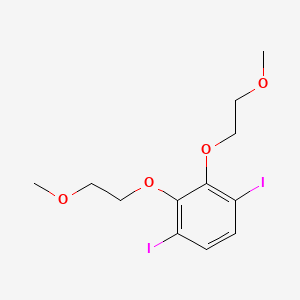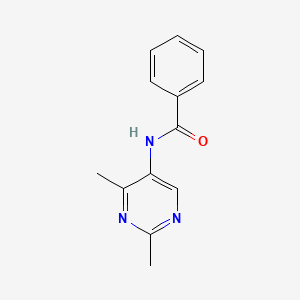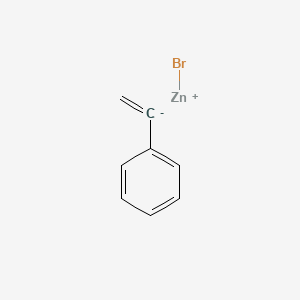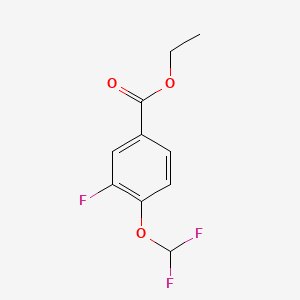
Ethyl 4-(difluoromethoxy)-3-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(difluoromethoxy)-3-fluorobenzoate is an organic compound with the molecular formula C10H9F3O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and difluoromethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(difluoromethoxy)-3-fluorobenzoate typically involves the reaction of 4-(difluoromethoxy)-3-fluorobenzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
4-(Difluoromethoxy)-3-fluorobenzoic acid+Ethanol→Ethyl 4-(difluoromethoxy)-3-fluorobenzoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(difluoromethoxy)-3-fluorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Substitution: Requires nucleophiles such as amines or thiols, often in the presence of a catalyst or under elevated temperatures.
Oxidation and Reduction: May involve reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction).
Major Products
Hydrolysis: 4-(Difluoromethoxy)-3-fluorobenzoic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Aplicaciones Científicas De Investigación
Ethyl 4-(difluoromethoxy)-3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(difluoromethoxy)-3-fluorobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable candidate for drug development.
Comparación Con Compuestos Similares
Ethyl 4-(difluoromethoxy)-3-fluorobenzoate can be compared with other fluorinated benzoate derivatives, such as:
- Ethyl 4-(trifluoromethoxy)-3-fluorobenzoate
- Ethyl 4-(difluoromethoxy)-3-chlorobenzoate
- Ethyl 4-(difluoromethoxy)-3-bromobenzoate
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and applications. This compound is unique due to the presence of both difluoromethoxy and fluorine groups, which can enhance its reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C10H9F3O3 |
|---|---|
Peso molecular |
234.17 g/mol |
Nombre IUPAC |
ethyl 4-(difluoromethoxy)-3-fluorobenzoate |
InChI |
InChI=1S/C10H9F3O3/c1-2-15-9(14)6-3-4-8(7(11)5-6)16-10(12)13/h3-5,10H,2H2,1H3 |
Clave InChI |
GCRRXRLHOSENBN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)OC(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


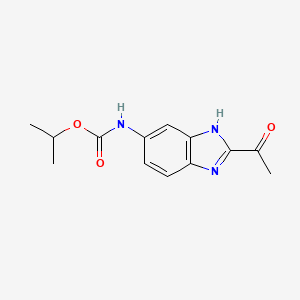
![4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one](/img/structure/B13887330.png)
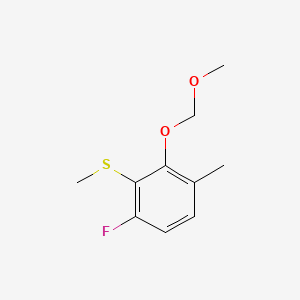
![2-[3-(6-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13887345.png)
![1-Methylethyl 3-chloro-4-[(1-methylethyl)oxy]benzoate](/img/structure/B13887354.png)
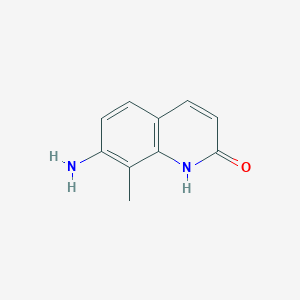
![[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid](/img/structure/B13887370.png)
![5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one](/img/structure/B13887373.png)
![Ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13887379.png)
